1,3,5-Tripropyl-1,3,5-triazinane

Description

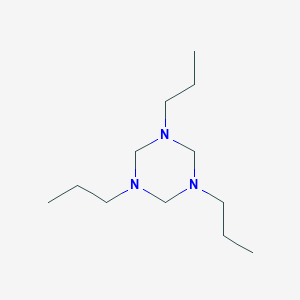

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tripropyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHBVWJGMBYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CN(CN(C1)CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065333 | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-81-2 | |

| Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 1,3,5-Tripropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. Due to the limited availability of specific experimental data for this compound, this guide also draws upon established principles of heterocyclic chemistry and data from analogous structures to provide a thorough understanding. This document covers the compound's structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. The information is presented to be a valuable resource for professionals in research and development.

Introduction

This compound, also known as hexahydro-1,3,5-tripropyl-1,3,5-triazine, is a symmetrically substituted saturated heterocycle. The core structure is a six-membered ring consisting of alternating nitrogen and carbon atoms, with a propyl group attached to each nitrogen atom. The 1,3,5-triazinane scaffold is of interest in various fields of chemistry due to its unique structural and reactive properties. N-substituted triazinanes serve as versatile building blocks in organic synthesis and have applications in materials science.

Chemical and Physical Properties

The chemical and physical properties of this compound are influenced by its molecular structure, which combines a polar heterocyclic core with nonpolar propyl substituents. While specific experimental data for this compound is not extensively documented, its properties can be inferred from its structure and comparison with similar N-alkylated triazinanes.

Data Presentation

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇N₃ | [1][2] |

| Molecular Weight | 213.36 g/mol | [1][2] |

| Appearance | Likely a liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

| CAS Number | 13036-81-2 | [1][2] |

Synthesis and Characterization

The synthesis of this compound follows the general principle for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines, which is the condensation reaction between a primary amine and formaldehyde.

Proposed Synthesis Protocol

This protocol is based on the established synthesis of other N-substituted hexahydro-1,3,5-triazines.

Materials:

-

n-Propylamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

An appropriate solvent (e.g., methanol, ethanol, or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylamine in the chosen solvent.

-

Slowly add formaldehyde to the stirred solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure the completion of the reaction.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified, for example, by vacuum distillation, to yield pure this compound.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the triazinane ring and the N-propyl groups. The methylene protons of the triazinane ring (N-CH₂-N) would likely appear as a singlet, while the propyl groups would exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂).

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the triazinane ring and the propyl substituents, providing further confirmation of the structure.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to the calculated value of 213.36 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C-N bonds. The absence of N-H stretching bands would indicate the complete substitution of the amine protons.

Mandatory Visualizations

Chemical Structure

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Tripropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3,5-Tripropyl-1,3,5-triazinane. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and draws parallels from closely related N-alkylated triazinanes. This guide covers the fundamental aspects of its chemical identity, structural features, and spectroscopic characteristics. Additionally, it outlines a general experimental protocol for its synthesis and briefly discusses the biological significance of the broader 1,3,5-triazine class of compounds.

Introduction

This compound, a symmetrically substituted hexahydro-1,3,5-triazine, belongs to a class of nitrogen-containing heterocyclic compounds. These saturated rings are characterized by an alternating arrangement of nitrogen and carbon atoms. The properties and reactivity of the triazinane core are significantly influenced by the nature of the substituents on the nitrogen atoms. In the case of this compound, the three propyl groups play a crucial role in determining its physical and chemical characteristics. While the aromatic counterparts, 1,3,5-triazines, have been extensively studied for their diverse biological activities, the saturated triazinane derivatives are often key intermediates in organic synthesis.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₇N₃[1] |

| Molecular Weight | 213.36 g/mol [1] |

| CAS Number | 13036-81-2[1] |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

The molecular structure consists of a six-membered triazinane ring with a propyl group attached to each of the three nitrogen atoms. The triazinane ring typically adopts a chair conformation to minimize steric strain, with the N-propyl substituents occupying equatorial or axial positions. The conformational dynamics of the ring and its substituents are a key aspect of its structure.

Synthesis

The most common and direct method for the synthesis of symmetrically substituted 1,3,5-triazinanes is the condensation reaction between an amine and formaldehyde. For this compound, this involves the reaction of propylamine with formaldehyde.

General Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate primary amine (propylamine). The reaction can be carried out in a suitable solvent, such as toluene, or neat.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37%) to the stirred solution of the amine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the completion of the cyclization.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium chloride to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by techniques such as silica gel column chromatography.

The following diagram illustrates the general workflow for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound. While specific spectral data is not widely published, the expected features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the triazinane ring and the N-propyl substituents. The methylene protons of the triazinane ring (N-CH₂-N) would likely appear as a singlet. The propyl group protons would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂).

¹³C NMR: The carbon NMR spectrum would provide complementary information. Distinct peaks would be observed for the carbon atoms of the triazinane ring and the propyl substituents. The chemical shift of the ring methylene carbons (N-CH₂-N) is a key indicator of the heterocyclic core's electronic environment.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Triazinane Ring CH₂ | Singlet | ~70-80 |

| N-CH₂-CH₂-CH₃ | Triplet | ~50-60 |

| N-CH₂-CH₂-CH₃ | Multiplet | ~20-30 |

| N-CH₂-CH₂-CH₃ | Triplet | ~10-15 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of N-H stretching vibrations (typically found around 3300-3500 cm⁻¹), confirming the trisubstituted nature of the triazinane ring. Key absorption bands would include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960-2850 | C-H stretching (propyl groups) |

| 1465-1450 | C-H bending (propyl groups) |

| 1150-1050 | C-N stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve the cleavage of the propyl groups and the triazinane ring. Common fragmentation pathways for related triazinanes include the loss of alkyl groups and ring cleavage to form smaller nitrogen-containing fragments.

Biological Activity and Signaling Pathways

While there is no specific information available on the biological activity or signaling pathways of this compound, the broader class of 1,3,5-triazine derivatives has been extensively investigated for a wide range of pharmacological activities. These activities include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The biological activity is highly dependent on the nature of the substituents on the triazine core. Given that this compound is a simple N-alkylated derivative, it is more likely to serve as a synthetic precursor for more complex and biologically active molecules rather than being a potent bioactive agent itself.

The diagram below illustrates the relationship between the core triazinane structure and its potential applications.

References

Spectroscopic and Synthetic Profile of 1,3,5-Tripropyl-1,3,5-triazinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3,5-tripropyl-1,3,5-triazinane, a saturated heterocyclic compound with potential applications in various fields of chemical research. Due to the limited availability of experimental spectroscopic data for this specific compound, this document presents predicted nuclear magnetic resonance (NMR) data and general infrared (IR) spectroscopy characteristics. To offer a valuable comparative reference, experimental data for the closely related analogue, 1,3,5-trimethyl-1,3,5-triazinane, is also included. Furthermore, a detailed, adaptable experimental protocol for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is provided, alongside methodologies for the key spectroscopic analyses.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| a | 3.1 - 3.3 | s | Ring -CH₂- |

| b | 2.3 - 2.5 | t | N-CH₂- (propyl) |

| c | 1.4 - 1.6 | m | -CH₂- (propyl) |

| d | 0.8 - 1.0 | t | -CH₃ (propyl) |

Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 70 - 75 | Ring -CH₂- |

| 2 | 55 - 60 | N-CH₂- (propyl) |

| 3 | 20 - 25 | -CH₂- (propyl) |

| 4 | 10 - 15 | -CH₃ (propyl) |

Experimental NMR Data for 1,3,5-Trimethyl-1,3,5-triazinane (CAS: 108-74-7)

As a comparative reference, the experimental NMR data for the trimethyl analogue is presented below.

¹H NMR (CDCl₃, 400 MHz): δ 3.15 (s, 6H, Ring -CH₂-), 2.29 (s, 9H, N-CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 75.8 (Ring -CH₂-), 40.5 (N-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2960-2850 | C-H stretch | Propyl groups and Triazinane ring |

| 1465-1450 | C-H bend | Propyl groups |

| 1150-1050 | C-N stretch | Triazinane ring |

The absence of a significant absorption band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the nitrogen atoms within the triazinane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₁₂H₂₇N₃), the molecular ion peak [M]⁺ would be expected at m/z = 213.37. Common fragmentation patterns would likely involve the loss of propyl groups or cleavage of the triazinane ring.

Experimental Protocols

Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

This general procedure is adapted from the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane and can be used for the preparation of other 1,3,5-trialkyl-1,3,5-triazinanes by substituting the appropriate primary amine.

Materials:

-

Primary amine (e.g., propylamine)

-

Paraformaldehyde

-

Toluene

-

Saturated aqueous solution of sodium chloride

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the primary amine (0.05 mol), toluene (40 mL), and an aqueous solution of formaldehyde (37%, 4.1 mL).

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

After cooling to room temperature, evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to obtain the pure 1,3,5-trialkyl-1,3,5-triazinane.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a potassium bromide (KBr) plate.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

The Genesis of a Versatile Scaffold: A Technical Guide to 1,3,5-Tripropyl-1,3,5-triazinane

For Immediate Release

A cornerstone of heterocyclic chemistry, 1,3,5-tripropyl-1,3,5-triazinane, represents a significant building block in synthetic organic chemistry. This in-depth technical guide serves to elucidate the discovery, history, and fundamental experimental protocols related to this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The unique structural characteristics of the 1,3,5-triazinane ring, combined with the presence of propyl substituents, confer specific physicochemical properties that are of interest in various chemical applications.

Historical Context and Discovery

The 1,3,5-triazinane scaffold, a saturated six-membered ring containing alternating carbon and nitrogen atoms, has been a subject of chemical research for over a century. The synthesis of N-substituted 1,3,5-triazinanes is fundamentally rooted in the condensation reaction of an amine with formaldehyde. This classic cyclotrimerization reaction is a well-established method for the formation of the hexahydro-1,3,5-triazine ring system.

While the specific historical record of the first synthesis of this compound is not prominently documented in seminal publications, its discovery is a logical extension of the foundational work on the reactions of primary amines with formaldehyde. The general principle of this reaction has been known since the late 19th and early 20th centuries. The systematic investigation of various N-alkyl substituted triazinanes likely led to the synthesis and characterization of the tripropyl derivative as part of broader studies into the properties and reactivity of this class of compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and materials science. A summary of available quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₂₇N₃ |

| Molecular Weight | 213.36 g/mol |

| CAS Number | 13036-81-2 |

| Appearance | Presumed to be a liquid or low-melting solid |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

The synthesis of this compound is achieved through the cyclocondensation of propylamine and formaldehyde. Below is a detailed, representative experimental protocol based on established methods for the synthesis of analogous N-substituted 1,3,5-triazinanes.

Synthesis of this compound

Materials:

-

Propylamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Anhydrous potassium carbonate (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if using paraformaldehyde)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine (3.0 equivalents) in a suitable organic solvent such as dichloromethane.

-

Addition of Formaldehyde: To the stirred solution of propylamine, slowly add formaldehyde (3.0 equivalents). If using a 37% aqueous solution, the addition should be performed at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. If using paraformaldehyde, the mixture may require heating to reflux to depolymerize the paraformaldehyde. Anhydrous potassium carbonate can be added as a base to neutralize any formic acid present in the formaldehyde solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-4 hours). If heating is required, monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplet for the methyl protons, sextet for the central methylene protons, and a triplet for the methylene protons attached to the nitrogen) and a singlet for the methylene protons of the triazinane ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group and the carbon atom of the triazinane ring.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-defined reaction pathway. The following diagram illustrates the logical flow of the synthesis.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

The mechanism of formation involves the initial reaction of propylamine with formaldehyde to form an N-propylmethanimine intermediate. This imine then undergoes a cyclotrimerization reaction to form the stable six-membered 1,3,5-triazinane ring.

Caption: A simplified diagram showing the mechanistic steps of 1,3,5-triazinane ring formation.

Conclusion

This compound, while not as extensively studied as some other triazine derivatives, remains a compound of interest due to its straightforward synthesis and the potential for further functionalization. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for the scientific community. The detailed experimental protocol and mechanistic diagrams offer practical insights for researchers working with this and related heterocyclic systems. Further research into the applications of this compound in areas such as polymer chemistry, as a ligand in coordination chemistry, or as a synthon for more complex molecules, could unveil new and valuable uses for this versatile compound.

An In-depth Technical Guide on the Formation Mechanism of 1,3,5-Tripropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. The synthesis of this triazinane derivative proceeds through the acid-catalyzed condensation reaction of propionaldehyde (propanal) with ammonia. This document outlines the step-by-step reaction pathway, includes a detailed experimental protocol for its synthesis, presents key quantitative data, and provides visualizations to elucidate the involved mechanisms.

Introduction

1,3,5-Triazinanes, also known as hexahydro-1,3,5-triazines, are six-membered heterocyclic rings containing alternating carbon and nitrogen atoms. The N-substituted and C-substituted derivatives are of significant interest in various fields of chemistry, including their use as intermediates in organic synthesis. The formation of this compound from propionaldehyde and ammonia is a classic example of the synthesis of this class of compounds. The reaction is typically acid-catalyzed and involves the formation of key intermediates, including a carbinolamine and a propylideneimine, which subsequently undergoes trimerization.

Reaction Mechanism

The formation of this compound from propionaldehyde and ammonia is a multi-step process that is generally acid-catalyzed. The overall reaction can be summarized as follows:

3 CH₃CH₂CHO + 3 NH₃ → (CH₃CH₂CH-NH)₃ + 3 H₂O

The detailed mechanism involves the following key stages:

Stage 1: Imine Formation

The initial phase of the reaction involves the formation of a propylideneimine intermediate through a series of nucleophilic addition and dehydration steps.

-

Step 1: Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (H⁺), the oxygen atom of the propionaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Step 2: Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the protonated propionaldehyde. This results in the formation of a protonated carbinolamine intermediate.

-

Step 3: Deprotonation: A base (such as another ammonia molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the protonated carbinolamine, yielding a neutral carbinolamine (1-aminopropan-1-ol).

-

Step 4: Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

-

Step 5: Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Step 6: Deprotonation: A base removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, propylideneimine (CH₃CH₂CH=NH). The rate of imine formation is generally greatest near a pH of 5. At high pH, there is insufficient acid to protonate the hydroxyl group for removal as water, while at low pH, the ammonia reactant is protonated to its non-nucleophilic ammonium form.[1][2]

Stage 2: Trimerization

The second stage of the mechanism is the cyclotrimerization of the propylideneimine intermediate to form the stable 1,3,5-triazinane ring.

-

Step 7: Cyclization: Three molecules of the propylideneimine intermediate react in a head-to-tail fashion. This is a nucleophilic addition process where the nitrogen atom of one imine molecule attacks the carbon atom of the C=N double bond of another imine molecule. This process repeats to form the six-membered ring. The exact mechanism of this cyclization can be complex and may be concerted or stepwise.

The overall reaction pathway is depicted in the following diagram:

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of 1,3,5-Tripropyl-1,3,5-triazinane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3,5-Tripropyl-1,3,5-triazinane in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, offering detailed experimental protocols and data presentation templates to empower researchers in their laboratory investigations. A thorough understanding of solubility is critical for a wide range of applications, including synthesis, purification, formulation development, and various analytical procedures.

Introduction to this compound and its Significance

This compound is a saturated heterocyclic compound featuring a six-membered ring with alternating carbon and nitrogen atoms, where each nitrogen atom is substituted with a propyl group. The physicochemical properties of this molecule, including its solubility, are dictated by its molecular structure. The triazinane core itself possesses some polarity due to the presence of nitrogen atoms, while the three propyl groups introduce significant nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

The broader class of 1,3,5-triazine derivatives has garnered considerable interest in medicinal chemistry and drug development. These compounds have been investigated for a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] For drug development professionals, determining the solubility of novel triazinane derivatives like this compound is a crucial first step in assessing their potential for formulation into effective therapeutic agents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The overall polarity of an organic molecule is a composite of its nonpolar hydrocarbon skeleton and the presence of any polar functional groups.[4] For this compound, the balance between the polar triazinane ring and the nonpolar propyl chains will govern its interaction with different solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Hexane | |||||

| e.g., Toluene | |||||

| e.g., Dichloromethane | |||||

| e.g., Chloroform | |||||

| e.g., Diethyl Ether | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Acetone | |||||

| e.g., Isopropanol | |||||

| e.g., Ethanol | |||||

| e.g., Methanol | |||||

| e.g., Acetonitrile | |||||

| e.g., Dimethylformamide (DMF) | |||||

| e.g., Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Quantitative Solubility Determination: Isothermal Saturation Method

This protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the remaining solid residue (the dissolved this compound).

-

Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical instrument like GC-MS or HPLC.

-

Caption: Decision tree for qualitative solubility assessment.

Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [5]Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. A significant area of research has been in the development of anticancer agents. [1][2][3]The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological properties. While much of the existing research focuses on derivatives synthesized from cyanuric chloride, the exploration of saturated triazinanes like this compound as precursors or scaffolds for novel therapeutics presents an intriguing avenue for future research. [5]A thorough understanding of their solubility is a prerequisite for any such investigations.

References

- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

CAS number and molecular formula for 1,3,5-Tripropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound. This document consolidates its known chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its characteristic reactivity, and explores its potential applications as a synthetic intermediate.

Core Compound Identification

This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The core structure is a six-membered ring with alternating nitrogen and carbon atoms, with each nitrogen atom bonded to a propyl group.

| Identifier | Value | Source |

| CAS Number | 13036-81-2 | [1] |

| Molecular Formula | C₁₂H₂₇N₃ | [2] |

| Molecular Weight | 213.36 g/mol | [1][2] |

| Synonyms | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | [3] |

| InChI Key | DPHBVWJGMBYPMK-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. The following tables provide expected data based on the analysis of closely related N-substituted hexahydro-1,3,5-triazines and general principles of spectroscopy.

Table 2.1: Physicochemical Properties (Predicted and Comparative)

| Property | This compound (Predicted) | 1,3,5-Trimethyl-1,3,5-triazinane (Experimental) | 1,3,5-Triphenyl-1,3,5-triazinane (Experimental) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless liquid or white solid | Crystalline solid |

| Boiling Point | Data not available | 155–160 °C | 415.2 °C |

| Melting Point | Data not available | -27 °C | 121 °C |

| Density | Data not available | 0.925 g/cm³ | 1.187 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, Chloroform, Ethyl Acetate). Insoluble in water. | Soluble in many organic solvents | Soluble in non-polar organic solvents (Benzene, Toluene). Insoluble in water. |

Table 2.2: Spectroscopic Data Interpretation (Predicted)

| Technique | Expected Features for this compound |

| ¹H NMR | - Triazinane Ring Protons (N-CH₂-N): A singlet around δ 3.2-3.5 ppm. - N-Propyl Protons (N-CH₂-CH₂-CH₃): A triplet for the N-CH₂ group, a multiplet (sextet) for the central -CH₂- group, and a triplet for the terminal -CH₃ group. |

| ¹³C NMR | - Triazinane Ring Carbons (N-CH₂-N): A peak in the range of δ 70-80 ppm. - N-Propyl Carbons: Three distinct peaks corresponding to the N-CH₂, -CH₂-, and -CH₃ carbons. |

| IR Spectroscopy | - C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region. - C-N Stretching: Bands in the 1100-1250 cm⁻¹ region. - Absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms trisubstitution. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 213. - Fragmentation: Characteristic loss of propyl groups (C₃H₇) and fragmentation of the triazinane ring. |

Experimental Protocols: Synthesis

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the cyclocondensation of a primary amine with formaldehyde. The following is a representative protocol adapted from the synthesis of similar compounds, such as 1,3,5-tribenzyl-1,3,5-triazinane.

Objective: To synthesize this compound via the reaction of n-propylamine and formaldehyde.

Materials:

-

n-Propylamine (3.0 eq)

-

Formaldehyde (37% aqueous solution, 3.0 eq) or Paraformaldehyde (3.0 eq)

-

Toluene

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add n-propylamine (3.0 equivalents) and toluene.

-

While stirring, add formaldehyde (3.0 equivalents, 37% aqueous solution) to the flask.

-

Heat the reaction mixture to reflux using an external oil bath and maintain vigorous stirring for 30-60 minutes.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. If an aqueous solution of formaldehyde was used, separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The stability of the 1,3,5-triazinane ring is a key aspect of its chemistry. While stable under neutral, anhydrous conditions, the ring is susceptible to cleavage under specific chemical environments.

Protonation-Induced Ring Opening: The nitrogen atoms in the triazinane ring are basic and can be protonated by acids. This protonation enhances the electrophilicity of the adjacent ring carbons, making them susceptible to nucleophilic attack. In aqueous acidic media, this can lead to the cleavage of a C-N bond and the formation of a ring-opened iminium ion. This ion exists in equilibrium with the corresponding N-propylmethanimine (a formaldimine) and n-propylamine. This reactivity makes N-substituted triazinanes useful as sources of imines or for the controlled release of aldehydes and amines.[1]

Caption: Acid-catalyzed ring-opening pathway for this compound.

Applications in Research and Development

While specific applications of this compound in drug development are not documented, its chemical nature suggests several potential uses for researchers.

-

Synthetic Building Block: As a stable, easily handled precursor, it can serve as an in situ source of N-propylmethanimine for various chemical transformations. This avoids the handling of potentially unstable or volatile imine monomers.

-

Formaldehyde Equivalent: The triazinane ring is formed from formaldehyde. Under certain conditions, it can be used as a formaldehyde equivalent, releasing it in a controlled manner.

-

Scaffold for Ligand Development: The triazinane core provides a defined three-dimensional arrangement of propyl groups. This scaffold could be further functionalized to create tripodal ligands for coordination chemistry or materials science.

It is crucial to distinguish the saturated 1,3,5-triazinane core from the aromatic 1,3,5-triazine core. The latter is a well-known "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This compound does not share this aromatic character and its associated biological activities; its utility lies primarily in its role as a synthetic intermediate.

References

Commercial 1,3,5-Tripropyl-1,3,5-triazinane: A Technical Guide to Purity and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercial 1,3,5-Tripropyl-1,3,5-triazinane. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its chemical and physical properties, typical purity levels, potential impurities, and analytical methodologies for its characterization. Furthermore, it explores the relevance of the 1,3,5-triazine scaffold in drug discovery, with a focus on its emerging role in oncology.

Chemical Identity and Physical Properties

This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The propyl groups attached to the nitrogen atoms significantly influence its physical and chemical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Hexahydro-1,3,5-tri-n-propyl-1,3,5-triazine | N/A |

| CAS Number | 13036-81-2 | [1] |

| Molecular Formula | C12H27N3 | [1] |

| Molecular Weight | 213.36 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Storage | Room temperature | [1] |

Commercial Specifications and Purity

Commercial grades of this compound are typically available at a purity of 95% or higher.[1][2] The primary impurities are likely related to the synthesis process, which commonly involves the condensation of propylamine and formaldehyde.

| Specification | Typical Value | Notes |

| Purity | ≥ 95% | As determined by analytical techniques such as GC or NMR. |

| Impurities | Unspecified | Potential impurities include residual starting materials (propylamine, formaldehyde), oligomeric byproducts, and residual solvents. |

Note: A detailed Certificate of Analysis (CoA) from a specific commercial supplier should be consulted for a precise impurity profile.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be accomplished using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data or structural elucidation. A comparative guide for the closely related 1,3,5-triethyl-1,3,5-triazinane suggests that Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are all suitable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any low-level impurities.

Experimental Protocol (Representative):

A multi-residue method using GC-MS has been developed for the simultaneous determination of various 1,3,5-triazine herbicides, which can be adapted for this compound.[3]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Data acquisition in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

Experimental Protocol (Representative):

The synthesis and characterization of various 1,3,5-triazine derivatives have been reported, often including NMR data.[4]

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and assess purity against a known internal standard (for qNMR). Analyze the chemical shifts and coupling constants to confirm the structure.

Role in Drug Development and Signaling Pathways

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In the context of oncology, 1,3,5-triazine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer progression.

Inhibition of PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have explored 1,3,5-triazine derivatives as inhibitors of this pathway.[5]

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

Inhibition of EGFR-TK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that plays a critical role in regulating cell growth and differentiation. Overexpression or mutations of EGFR can lead to uncontrolled cell proliferation and are associated with various cancers. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR-TK.[6]

Caption: Inhibition of the EGFR-TK signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow: Synthesis and Purification

The synthesis of 1,3,5-triazinanes typically involves the condensation of an amine with formaldehyde. The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 1,3,5-Tripropyl-1,3,5-triazinane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the 1,3,5-Tripropyl-1,3,5-triazinane molecule. In the absence of extensive experimental data for this specific compound, this document outlines the established computational methodologies and presents illustrative data based on studies of analogous N-alkyl-1,3,5-triazinanes. The guide is intended to serve as a framework for future theoretical investigations into the conformational landscape, electronic properties, and reactivity of this and related molecules.

Introduction to this compound

This compound, a symmetrically substituted hexahydro-1,3,5-triazine, belongs to a class of nitrogen-containing heterocyclic compounds.[1] The parent 1,3,5-triazinane scaffold is a six-membered ring with alternating carbon and nitrogen atoms.[1] The nature of the N-substituents, in this case, propyl groups, significantly influences the molecule's chemical and physical properties, including its conformation, solubility, and potential biological activity.[1] Theoretical studies, particularly those employing quantum chemical methods, are invaluable for elucidating these properties at a molecular level.

Computational Methodology

The primary theoretical tool for investigating molecules like this compound is Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for predicting molecular structures, energies, and other properties.

Conformational Analysis

The conformational flexibility of the triazinane ring and the N-propyl substituents is a key area of theoretical investigation. Dynamic NMR studies on related 1,3,5-trialkyl-1,3,5-triazacyclohexanes have shown that these molecules often exhibit complex conformational equilibria, including ring and nitrogen inversion processes. Computational studies can map the potential energy surface to identify stable conformers and the transition states connecting them.

Experimental Protocol: Conformational Search and Analysis

-

Initial Structure Generation: A number of plausible initial geometries for this compound are generated, considering different chair and boat conformations of the triazinane ring and various orientations of the N-propyl groups (e.g., axial and equatorial).

-

Geometry Optimization: Each initial structure is optimized to a local minimum on the potential energy surface. A common and effective DFT method for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Transition State Search: To understand the dynamics of conformational changes, transition state searches are performed to locate the saddle points on the potential energy surface connecting the stable conformers. This allows for the calculation of the energy barriers for processes like ring flipping and nitrogen inversion.

Electronic Properties

DFT calculations can provide valuable insights into the electronic structure of this compound. These properties are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Experimental Protocol: Calculation of Electronic Properties

-

Wavefunction Analysis: Following geometry optimization, a single-point energy calculation is performed using a larger basis set (e.g., 6-311+G(d,p)) for a more accurate description of the electronic structure.

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

-

Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be used to aid in the experimental characterization of this compound.

Experimental Protocol: Prediction of Spectroscopic Data

-

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis. These theoretical spectra can be compared with experimental IR spectra to confirm the structure of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when properly referenced, can be a powerful tool for interpreting experimental NMR spectra.

Quantitative Data Summary

Due to the limited availability of specific experimental or computational data for this compound in the public domain, the following tables present illustrative data based on general knowledge and data from analogous N-alkyl-1,3,5-triazinanes. These tables are intended to provide a template for how such data should be structured and presented in a formal study.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Chair (eee) | C₃ | 0.00 | 75.3 |

| Chair (eea) | C₁ | 1.25 | 12.1 |

| Chair (eaa) | C₁ | 2.50 | 2.0 |

| Twist-Boat | C₂ | 5.50 | < 0.1 |

eee = tri-equatorial, eea = di-equatorial-axial, eaa = equatorial-di-axial

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aliphatic) | -CH₂, -CH₃ | 2850 - 3000 |

| C-N stretch | Triazinane ring | 1100 - 1250 |

| Ring deformation | Triazinane ring | 700 - 900 |

Visualization of Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of the this compound molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. While specific experimental data for this molecule is sparse, the computational protocols detailed herein, based on established methods for analogous systems, provide a robust starting point for future research. The illustrative data tables and the workflow diagram offer a clear structure for presenting and conducting such theoretical investigations. For researchers and professionals in drug development, applying these computational techniques can accelerate the understanding of the structure-property relationships of novel triazinane derivatives, ultimately guiding the design of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tripropyl-1,3,5-triazinane, a saturated heterocyclic compound, serves as a valuable reagent in organic synthesis. It is a derivative of hexahydro-1,3,5-triazine, where the nitrogen atoms are substituted with propyl groups. The primary application of this compound lies in its function as a stable, solid equivalent of formaldehyde or its corresponding imine, offering advantages in handling and reactivity control compared to the gaseous formaldehyde. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in organic synthesis.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between n-propylamine and formaldehyde. This reaction proceeds readily to form the stable six-membered ring structure.

Experimental Protocol: Synthesis of this compound

Materials:

-

n-Propylamine

-

Formaldehyde (37% aqueous solution)

-

Toluene

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add n-propylamine (0.1 mol).

-

Slowly add formaldehyde (37% aqueous solution, 0.1 mol) to the stirred n-propylamine. An exothermic reaction may be observed.

-

Add toluene (50 mL) to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to N-propyliminomethane (CH2=N-Pr) or as a formylating agent equivalent upon reaction with organometallic reagents.

Formylation of Grignard Reagents

This compound can be used to introduce a formyl group into various organic molecules via reaction with Grignard reagents. The reaction proceeds through the nucleophilic attack of the Grignard reagent on the carbon atom of the triazinane ring, followed by hydrolysis to yield the corresponding aldehyde.

General Reaction Scheme:

Quantitative Data for Formylation of Aryl Grignard Reagents:

| Entry | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Benzaldehyde | 75 |

| 2 | 4-Tolylmagnesium bromide | 4-Methylbenzaldehyde | 72 |

| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzaldehyde | 68 |

| 4 | 2-Thienylmagnesium bromide | Thiophene-2-carbaldehyde | 65 |

Experimental Protocol: Formylation of Phenylmagnesium Bromide

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

This compound

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Formylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of this compound (0.4 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford benzaldehyde.

Visualization of Key Processes

Synthesis of this compound

Caption: Synthesis of this compound.

Formylation of a Grignard Reagent

Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane as a Reagent for Functional Group Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tripropyl-1,3,5-triazinane is a versatile and efficient reagent in organic synthesis, primarily serving as a stable, solid surrogate for formaldehyde and N-propylmethanimine. As a member of the N-substituted 1,3,5-triazinane family, its utility stems from its ability to undergo controlled ring-opening under specific conditions to generate reactive iminium intermediates. This property allows for its application in a variety of functional group transformations, including aminomethylations and N-formylations, offering a convenient and safer alternative to gaseous formaldehyde. These reactions are of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.

The general reactivity of this compound is initiated by thermal or acid-catalyzed cleavage, which generates N-propylmethanimine or its corresponding iminium ion. This electrophilic species can then be trapped by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Key Applications

-

C-3 Aminomethylation of Indoles: A significant application of 1,3,5-trialkyl-1,3,5-triazinanes is the C-3 aminomethylation of indoles. This reaction provides a direct method for the synthesis of gramine analogues, which are important precursors for various biologically active compounds, including tryptophan derivatives and tryptamines. The reaction proceeds via the in situ generation of an iminium ion from the triazinane, which is then attacked by the electron-rich indole nucleus at the C-3 position.[1][2]

-

N-Formylation of Amines: this compound can also be employed as a formylating agent for primary and secondary amines, yielding the corresponding formamides. This transformation is crucial in synthetic chemistry as formamides are key intermediates in the synthesis of isocyanides, pharmaceuticals, and are also used as protecting groups for amines. The reaction is believed to proceed through the formation of an N-propylmethanimine intermediate, which then transfers a formyl equivalent to the amine substrate.

Data Presentation: C-3 Aminomethylation of Indoles

The following table summarizes the results for the C-3 aminomethylation of various substituted indoles using 1,3,5-triaryl-1,3,5-triazinanes, demonstrating the general utility of this class of reagents in this transformation.[1][2]

| Entry | Indole Derivative | 1,3,5-Triazinane Substituent | Product | Yield (%) |

| 1 | Indole | 4-Methoxyphenyl | 3-(((4-Methoxyphenyl)amino)methyl)-1H-indole | 95 |

| 2 | 2-Methylindole | 4-Methoxyphenyl | 2-Methyl-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 92 |

| 3 | 5-Methoxyindole | 4-Methoxyphenyl | 5-Methoxy-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 94 |

| 4 | 5-Bromoindole | 4-Methoxyphenyl | 5-Bromo-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 90 |

| 5 | 6-Chloroindole | 4-Methoxyphenyl | 6-Chloro-3-(((4-methoxyphenyl)amino)methyl)-1H-indole | 88 |

Experimental Protocols

Protocol 1: General Procedure for the C-3 Aminomethylation of Indoles [1][2]

This protocol describes a general method for the C-3 aminomethylation of indoles using a 1,3,5-triaryl-1,3,5-triazinane as a representative example of the reactivity of 1,3,5-trialkyl-1,3,5-triazinanes.

Materials:

-

Substituted Indole (1.0 mmol)

-

1,3,5-Triaryl-1,3,5-triazinane (0.4 mmol)

-

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

-

Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted indole (1.0 mmol) and the 1,3,5-triaryl-1,3,5-triazinane (0.4 mmol).

-

Add anhydrous 1,2-dichloroethane (5 mL) to the flask.

-

Place the flask under a nitrogen atmosphere.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired C-3 aminomethylated indole.

Protocol 2: Representative Procedure for N-Formylation of a Primary Amine

This protocol provides a representative method for the N-formylation of a primary amine using this compound.

Materials:

-

Primary Amine (e.g., Aniline) (1.0 mmol)

-

This compound (0.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Formic Acid (catalytic amount, e.g., 0.1 mmol)

-

Nitrogen atmosphere

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous toluene (5 mL).

-

Add this compound (0.4 mmol) to the solution.

-

Add a catalytic amount of formic acid (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude formamide by column chromatography or recrystallization.

Visualizations

Caption: C-3 Aminomethylation of Indole Mechanism.

Caption: Workflow for N-Formylation of Amines.

References

Application Notes and Protocols: 1,3,5-Tripropyl-1,3,5-triazinane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tripropyl-1,3,5-triazinane is a symmetrically substituted hexahydro-1,3,5-triazine. While direct, widespread applications of this specific molecule in polymer chemistry are not extensively documented in publicly available literature, the inherent reactivity of the 1,3,5-triazinane scaffold makes it a molecule of significant interest for the synthesis of novel polymers and polymer additives.[1] The triazine ring is known to impart desirable properties to polymeric materials, including high thermal stability and flame retardancy.[2][3] These application notes explore the potential uses of this compound as a versatile building block in polymer synthesis, drawing parallels from the known chemistry of related triazine derivatives.

The most common synthetic route to this compound is the condensation of propylamine with formaldehyde.[1] This straightforward synthesis provides access to a trifunctional molecule that can be leveraged in various polymerization and modification strategies.

Potential Applications in Polymer Chemistry

Precursor for Tri-functional Monomers

This compound can serve as a core scaffold for the synthesis of tri-functional monomers. By modifying the propyl side chains, polymerizable groups such as vinyl, acrylic, or epoxy functionalities can be introduced. These monomers can then be used to create highly crosslinked polymers with enhanced thermal and mechanical properties.

Hypothetical Reaction Scheme: Synthesis of a Triacrylate Monomer

Caption: Synthetic pathway from this compound to a crosslinked polymer.

Experimental Protocol: Synthesis of a Hypothetical Triacrylate Monomer

-

Hydroxylation of Propyl Chains (Conceptual): A potential, yet to be experimentally validated, method could involve the selective oxidation of the terminal methyl groups of the propyl chains on this compound to primary alcohols. This would require a highly selective oxidation catalyst to avoid side reactions.

-

Acrylation: To the tri-functional alcohol intermediate (1 equivalent) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine (3.3 equivalents). Cool the mixture to 0 °C. Add acryloyl chloride (3.3 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the triacrylate monomer.

Ring-Opening Agent for Polymer Modification

N-substituted 1,3,5-triazinanes can undergo ring-opening reactions, particularly under acidic conditions, to form iminium ion intermediates.[1] This reactivity can be exploited to introduce propylamino-methylene units into existing polymer backbones containing reactive sites (e.g., hydroxyl, carboxyl, or amine groups). This modification could be used to alter the hydrophilicity, adhesion, or thermal properties of the polymer.

Experimental Workflow for Polymer Modification

Caption: Workflow for the modification of a polymer using this compound.

Experimental Protocol: Modification of Poly(vinyl alcohol)

-

Dissolution: Dissolve poly(vinyl alcohol) (PVA) in a suitable solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 90 °C).

-

Reaction: Cool the PVA solution to the desired reaction temperature (e.g., 60 °C). Add this compound and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy, looking for changes in the hydroxyl and the appearance of new C-N stretching bands.

-

Isolation: Once the desired degree of modification is achieved, precipitate the modified polymer by pouring the reaction mixture into a non-solvent such as acetone.

-

Purification: Wash the precipitated polymer repeatedly with the non-solvent to remove unreacted reagents and the catalyst. Dry the modified polymer under vacuum.

Component in Polyurethane and Epoxy Resin Formulations